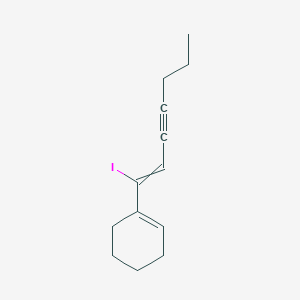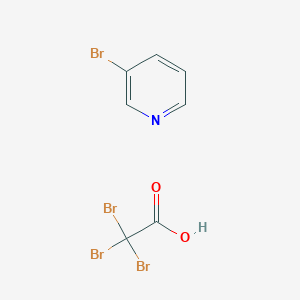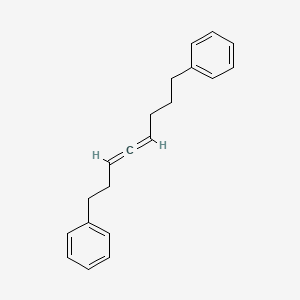
1,1'-(Octa-3,4-diene-1,8-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octa-3,4-diene-1,8-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by an octa-3,4-diene chain
Preparation Methods
The synthesis of 1,1’-(Octa-3,4-diene-1,8-diyl)dibenzene typically involves the coupling of benzene derivatives with octa-3,4-diene intermediates. One common method is the base-catalyzed reaction, where dienyl alcohols and polyenyl alkyl ethers undergo isomerization to form the desired compound . Industrial production methods may involve large-scale catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(Octa-3,4-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the diene chain into a more saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong acids like HBr for addition reactions and bases like 1,5,7-triaz
Properties
CAS No. |
919285-07-7 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
InChI |
InChI=1S/C20H22/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1,4-6,9-12,15-18H,3,7-8,13-14H2 |
InChI Key |
DWHGJAVRNPNVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=C=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
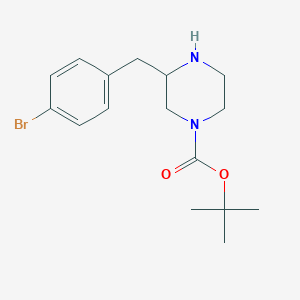
![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)
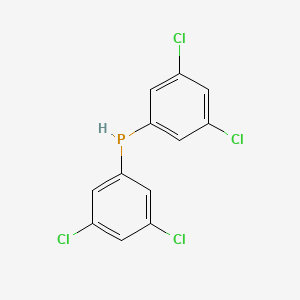
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
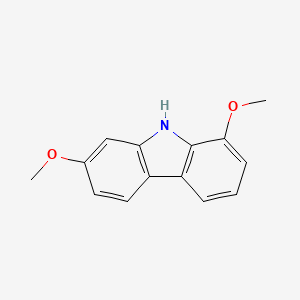


![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
